molecular formula C11H12N4OS B2413623 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one CAS No. 23702-91-2

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one

Cat. No. B2413623
CAS RN: 23702-91-2
M. Wt: 248.3
InChI Key: XHLVKJHBNALSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is a chemical compound with the molecular formula C11H12N4OS .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazine ring, which is a heterocyclic compound containing three nitrogen atoms . The triazine ring is substituted with an amino group, a benzylsulfanyl group, and a methyl group .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one is its selectivity for CDKs, which allows for the study of specific CDK isoforms and their role in different biological processes. However, the use of this compound in cell-based assays can be challenging due to its low solubility in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.

Future Directions

There are many potential future directions for research on 4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another area of interest is the study of the role of CDKs in other biological processes, such as DNA damage response and transcriptional regulation. Finally, the use of this compound in combination with other therapies for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique chemical structure and its ability to selectively inhibit CDKs. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives has the potential to lead to new therapies for cancer and other diseases.

Scientific Research Applications

4-Amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one has been widely used in scientific research as a tool to study various biological processes. It is used as a selective inhibitor of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. This compound has been shown to inhibit the activity of CDK1, CDK2, and CDK4, which are involved in different stages of the cell cycle. This makes this compound a valuable tool to study the role of CDKs in cell cycle regulation and their potential as therapeutic targets for cancer.

properties

IUPAC Name

4-amino-3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-8-10(16)15(12)11(14-13-8)17-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLVKJHBNALSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6.5 Parts by weight of 4-amino-2,3-dihydro-6-methyl-3-thiono-as-triazin-5(4H)-one is added to a solution of 2.3 parts by weight of sodium methoxide in 50 parts by volume of methanol. After a few minutes 5.2 parts by weight of benzylchloride is added and the resulting mixture is stirred over night at room temperature. The solvent is removed under vacuum and the residue is washed with water to give 4.5 parts of 4-amino-3-benzylthio-6-methyl-as-triazin-5(4H)-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

0.272 g of 4-amino-3-mercapto-6-methyl-4H-1,2,4-triazin-5-one (which can be prepared by the method of A. Dornow, H. Menzel, P. Marx, Chem. Ber. 97, 2173 (1964)) was suspended in 0.86 ml of a 2N solution of sodium hydroxide in water. A solution of 0.218 g of benzyl chloride in ethanol was subsequently added dropwise, and the mixture was heated at 80° C. for 30 minutes. The resultant precipitate was filtered off with suction, giving 4-amino-3-benzylsulfanyl-6-methyl-4H-1,2,4-triazin-5-one.
Quantity
0.272 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.218 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.